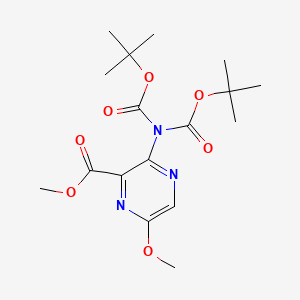
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with various functional groups. This compound is notable for its use in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and the yields are generally high.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The Boc groups can be removed under acidic conditions, and the amino groups can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic transformations.
Uniqueness
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to single Boc-protected compounds .
Properties
Molecular Formula |
C17H25N3O7 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C17H25N3O7/c1-16(2,3)26-14(22)20(15(23)27-17(4,5)6)12-11(13(21)25-8)19-10(24-7)9-18-12/h9H,1-8H3 |
InChI Key |
VCUURJXTJQLJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1C(=O)OC)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















